molecular formula C9H8O2 B1198548 2-Acetylbenzaldehyde CAS No. 24257-93-0

2-Acetylbenzaldehyde

Cat. No.: B1198548
CAS No.: 24257-93-0
M. Wt: 148.16 g/mol
InChI Key: VDEAMZDXUCYOQJ-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

    Acetylation Reaction: One common method involves the acetylation of benzaldehyde using acid anhydride or acid chloride in the presence of a catalyst.

    Oxidation Reaction: Another method involves the oxidation of phenylethanol to produce 2-acetylbenzaldehyde.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Lewis acids like aluminum chloride are used in substitution reactions.

Major Products:

Scientific Research Applications

2-Acetylbenzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-acetylbenzaldehyde involves its reactive carbonyl groups (C=O), which participate in various chemical reactions. The compound can act as an electrophile in electrophilic aromatic substitution reactions, forming intermediates that lead to the final substituted products. The presence of both aldehyde and ketone groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: this compound’s combination of aldehyde and ketone functional groups attached to a benzene ring provides unique reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .

Properties

IUPAC Name

2-acetylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEAMZDXUCYOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178955
Record name 2-Acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24257-93-0
Record name 2-Acetylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-acetylbenzaldehyde contribute to atmospheric chemistry, and what are its major degradation pathways?

A: this compound is an important atmospheric reaction product primarily originating from the oxidation of alkylnaphthalenes, which are abundant polycyclic aromatic hydrocarbons in ambient air []. Its major atmospheric sink is photolysis by sunlight, with an estimated lifetime of 1.4-1.5 hours under typical conditions []. This photodegradation process primarily yields 3-methylphthalide []. Additionally, this compound reacts with hydroxyl radicals (OH) in the atmosphere, though at a slower rate compared to photolysis. This reaction primarily generates phthalic anhydride [].

Q2: What is the significance of glyoxal formation in the context of atmospheric reactions involving naphthalene and its derivatives? How does this compound play a role in this?

A: Glyoxal is a significant product formed during the atmospheric oxidation of naphthalene and some alkylnaphthalenes by OH radicals []. In the case of 1-methylnaphthalene oxidation, this compound is formed alongside glyoxal, suggesting they are co-products of the same reaction pathway []. Quantifying these co-products helps to elucidate the complex mechanisms of atmospheric oxidation of aromatic hydrocarbons and their contribution to secondary organic aerosol formation.

Q3: What are the potential applications of this compound in synthetic chemistry?

A: this compound serves as a valuable building block in organic synthesis. For instance, it can undergo Mannich annulation reactions with secondary amines, leading to the formation of 3-aminoindan-1-one derivatives []. This reaction highlights the versatility of this compound in constructing complex molecular structures relevant to pharmaceutical and materials chemistry.

Q4: How can flow chemistry techniques be applied to reactions involving this compound?

A: The photocyclization isomerization of this compound to 3-methylphthalide can be adapted into a continuous flow system []. This adaptation potentially offers advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced scalability for larger-scale synthesis.

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